1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a chroman ring fused with a piperidine ring, which is further substituted with a 2,4-dichlorobenzoyl group. Such structural features make it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactionsThe final step involves the acylation of the spiro compound with 2,4-dichlorobenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and acylation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the 2,4-dichlorobenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: Halogen atoms in the 2,4-dichlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorobenzoyl)-4-(2-trifluoromethylphenyl)semicarbazide: Shares the 2,4-dichlorobenzoyl group but differs in the rest of the structure.
Spiroindole and Spirooxindole Derivatives: Similar spirocyclic structures but with different substituents and ring systems.
Uniqueness
1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its combination of a chroman ring and a piperidine ring, along with the 2,4-dichlorobenzoyl group. This unique arrangement provides distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
1'-(2,4-dichlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3/c21-13-5-6-14(16(22)11-13)19(25)23-9-7-20(8-10-23)12-17(24)15-3-1-2-4-18(15)26-20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNDNPIRFIFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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